molecular formula C14H14ClN3O6 B11183134 Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate CAS No. 1008016-23-6

Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B11183134
CAS No.: 1008016-23-6
M. Wt: 355.73 g/mol
InChI Key: OEIILTYEFZKJMZ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloro-nitrobenzoyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of methyl 2-chlorobenzoate to form methyl 2-chloro-5-nitrobenzoate . This intermediate is then reacted with piperazine under specific conditions to introduce the piperazine ring . The final step involves esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

1008016-23-6

Molecular Formula

C14H14ClN3O6

Molecular Weight

355.73 g/mol

IUPAC Name

methyl 2-[1-(2-chloro-5-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C14H14ClN3O6/c1-24-12(19)7-11-13(20)16-4-5-17(11)14(21)9-6-8(18(22)23)2-3-10(9)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,20)

InChI Key

OEIILTYEFZKJMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

solubility

52.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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